An In-Depth Technical Guide to N-methylpyrazine-2-carboxamide: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to N-methylpyrazine-2-carboxamide: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of N-methylpyrazine-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, characterization, and explore its potential therapeutic applications based on the biological activities of structurally related pyrazine derivatives.
Core Chemical Identity
A solid understanding of the fundamental chemical identifiers is paramount for any research endeavor. This section provides the essential data for N-methylpyrazine-2-carboxamide.
| Chemical Identifier | Value | Source(s) |
| CAS Number | 88393-94-6 | [1] |
| IUPAC Name | N-methylpyrazine-2-carboxamide | [1] |
| Chemical Formula | C₆H₇N₃O | [1] |
| Molecular Weight | 137.14 g/mol | [1] |
| Canonical SMILES | O=C(NC)C1=NC=CN=C1 | [1] |
Synthesis of N-methylpyrazine-2-carboxamide: A Step-by-Step Protocol
The synthesis of N-methylpyrazine-2-carboxamide is typically achieved through the amidation of a pyrazine-2-carboxylic acid derivative with methylamine. The following protocol is a robust and well-established method derived from general procedures for the synthesis of pyrazinecarboxamides.[2][3]
Experimental Workflow: From Carboxylic Acid to Carboxamide
Caption: General workflow for the synthesis of N-methylpyrazine-2-carboxamide.
Detailed Experimental Protocol
Materials:
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Pyrazine-2-carboxylic acid
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Thionyl chloride (SOCl₂)
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Dry toluene
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Dry acetone
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Dry pyridine
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Methylamine solution (e.g., 40% in water or as gas)
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Deionized water
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Ethanol
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pyrazine-2-carboxylic acid (1.0 eq) in dry toluene. Carefully add thionyl chloride (1.5 eq) dropwise at room temperature. The mixture is then heated to reflux for 1-2 hours until the evolution of gas ceases. Excess thionyl chloride and toluene are removed under reduced pressure to yield the crude pyrazine-2-carbonyl chloride, which can be used in the next step without further purification.[2]
-
Amidation Reaction: Dissolve the crude pyrazine-2-carbonyl chloride in dry acetone. In a separate flask, prepare a solution of methylamine (1.1 eq) in dry pyridine. Cool the methylamine solution in an ice bath and add the pyrazine-2-carbonyl chloride solution dropwise with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.[2][3]
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Workup and Purification: Pour the reaction mixture into cold water to precipitate the crude N-methylpyrazine-2-carboxamide.[2] Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield the pure product.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the analysis of N-methylpyrazine-2-carboxamide.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrazine ring protons and the N-methyl protons. The chemical shifts and coupling constants will be characteristic of the molecule's structure. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrazine ring, the carbonyl group, and the methyl group. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and vibrations of the pyrazine ring.[4] |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of N-methylpyrazine-2-carboxamide (137.14 g/mol ). |
| Melting Point | A sharp melting point is indicative of a pure compound. |
Potential Therapeutic Applications and Mechanism of Action
While specific biological data for N-methylpyrazine-2-carboxamide is emerging, the broader class of pyrazine carboxamides has shown significant promise in various therapeutic areas. This section explores the potential applications based on the activities of its structural analogs.
Antimicrobial Activity
Pyrazine-2-carboxamide, known as pyrazinamide, is a first-line antitubercular drug.[4] Its derivatives have been extensively studied for their antimicrobial properties. The proposed mechanism of action for some pyrazine carboxamides involves the inhibition of essential enzymes in pathogens, such as DNA gyrase, which is a validated target for antimicrobial drug development.[5] Molecular docking studies on similar pyrazine-2-carboxylic acid derivatives have suggested potential binding interactions with Mycobacterium tuberculosis InhA protein, an enzyme crucial for mycolic acid biosynthesis.[6]
Anticancer Activity: Targeting Signaling Pathways
Recent research has highlighted the potential of pyrazine carboxamide derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1] FGFRs are key players in multiple signaling pathways, including the MAPK and AKT pathways, which are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[1][7]
Caption: Potential inhibition of the FGFR signaling pathway by N-methylpyrazine-2-carboxamide.
By inhibiting FGFR, N-methylpyrazine-2-carboxamide and its derivatives could potentially block downstream signaling through the MAPK and PI3K/AKT pathways, thereby inhibiting cancer cell proliferation and survival.[1] This makes it a promising scaffold for the development of novel targeted cancer therapies.
Safety and Handling
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly sealed.[11]
Conclusion and Future Directions
N-methylpyrazine-2-carboxamide is a versatile heterocyclic compound with a straightforward synthetic route and significant potential for therapeutic applications. Its structural similarity to known antimicrobial and anticancer agents makes it a compelling candidate for further investigation in drug discovery programs. Future research should focus on elucidating its specific biological targets and mechanism of action, as well as optimizing its structure to enhance potency and selectivity. The development of a detailed safety profile through toxicological studies will also be crucial for its progression as a potential therapeutic agent.
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Doležal, M., et al. (2007). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Molecules, 12(11), 2476-2490. [Link]
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